3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

D3 dopamine receptor selectivity binding affinity

3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide is a substituted benzamide small molecule (MW 310.2 g/mol, cLogP 3.9) that functions as a selective antagonist at the human dopamine D3 receptor (Ki = 25.1 nM) with 12.6-fold selectivity over the D2 receptor subtype (Ki = 316 nM). It belongs to a class of benzamide derivatives that have been investigated as high-affinity, selective ligands for dopamine receptor subtypes, particularly the D3 receptor, which is a validated target for neuropsychiatric disorders and substance use disorders.

Molecular Formula C15H13Cl2NO2
Molecular Weight 310.2 g/mol
CAS No. 5665-34-9
Cat. No. B5840304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide
CAS5665-34-9
Molecular FormulaC15H13Cl2NO2
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-11(14)9-18-15(19)10-6-7-12(16)13(17)8-10/h2-8H,9H2,1H3,(H,18,19)
InChIKeyYRIOOWKMKMEPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide (CAS 5665-34-9): A Selective Dopamine D3 Receptor Ligand for Neuroscience and Drug Discovery Procurement


3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide is a substituted benzamide small molecule (MW 310.2 g/mol, cLogP 3.9) [1] that functions as a selective antagonist at the human dopamine D3 receptor (Ki = 25.1 nM) with 12.6-fold selectivity over the D2 receptor subtype (Ki = 316 nM) [2]. It belongs to a class of benzamide derivatives that have been investigated as high-affinity, selective ligands for dopamine receptor subtypes, particularly the D3 receptor, which is a validated target for neuropsychiatric disorders and substance use disorders [3].

Why Generic Substitution Fails: Pharmacological Selectivity of 3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide Cannot Be Assumed for In-Class Benzamides


Substituted benzamides represent a chemically diverse class with widely varying receptor selectivity profiles depending on subtle substituent modifications [1]. Simple substitution of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide with a close structural analog—such as a 4-methoxybenzyl or 3,4-dichlorobenzyl variant—would risk losing the specific D3/D2 selectivity ratio that defines its pharmacological utility. Direct head-to-head binding data demonstrate that changing the methoxy position on the N-benzyl moiety can dramatically alter dopamine receptor subtype affinity and selectivity, making generic interchange scientifically unsound without explicit comparative binding data [2]. Furthermore, off-target liabilities such as hERG channel inhibition (IC50 = 794 nM) are compound-specific and cannot be predicted across benzamide analogs [3].

Quantitative Evidence Guide: 3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide Differentiation vs. Comparator D3 Antagonists


D3 Receptor Binding Affinity and D3/D2 Selectivity Ratio Compared to NGB 2904

3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide exhibits a Ki of 25.1 nM at the human D3 receptor and 316 nM at the human D2 receptor, yielding a D2/D3 selectivity ratio of 12.6 [1]. In comparison, the well-characterized D3 antagonist NGB 2904 (N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-3,4-dichlorobenzamide) displays Ki values of 0.9 nM (D3) and 200 nM (D2), corresponding to a selectivity ratio of 222 [2]. While NGB 2904 possesses higher absolute affinity, 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide offers a pharmacologically useful intermediate selectivity window that may be advantageous in applications where excessive D3 selectivity is undesirable and balanced D3/D2 engagement is sought. The assay context for the target compound was antagonist activity at human D3 and D2 receptors expressed in CHO cells, measured by [35S]GTPγS binding assay [1].

D3 dopamine receptor selectivity binding affinity

hERG Cardiac Safety Liability Relative to D3 Affinity: Comparison with SB-277011-A

The hERG channel inhibition IC50 of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide is 794 nM, representing a 31.6-fold window above its D3 Ki (25.1 nM) [1]. The structurally distinct D3 antagonist SB-277011-A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) has a reported hERG IC50 of approximately 5.6 µM and a D3 Ki of 10.7 nM, yielding a hERG/D3 window of 523 [2]. While SB-277011-A displays a wider cardiac safety margin, 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide provides a measurable and defined hERG profile that enables explicit risk assessment and dose selection in preclinical cardiovascular safety evaluation. The hERG data for the target compound were generated via displacement of [3H]dofetilide from human ERG channel in a scintillation proximity assay [1].

hERG cardiac safety selectivity

Physicochemical Drug-Likeness: Molecular Weight and Lipophilicity Advantage vs. NGB 2904

3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide has a molecular weight of 310.2 g/mol and a calculated LogP (XLogP3) of 3.9 [1]. By contrast, NGB 2904 has a significantly higher molecular weight of 434.4 g/mol (calculated from its formula C23H28Cl2N4O2) and a comparable cLogP of approximately 3.8 [2]. The lower molecular weight of the target compound places it well within the optimal range for CNS drug candidates (MW < 400), potentially conferring superior brain penetration and oral bioavailability. Both compounds satisfy Lipinski's Rule of Five, but the 124.2 g/mol molecular weight advantage of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide translates to a higher ligand efficiency (LE = 0.29 for D3 binding) compared to NGB 2904 (LE = 0.22), calculated as LE = -log(Ki in M)/heavy atom count [3].

drug-likeness physicochemical properties CNS penetration

Optimal Research and Procurement Applications for 3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide


D3 Receptor Pharmacology: In Vitro Antagonist Profiling with Controlled D2 Engagement

Researchers investigating dopamine D3 receptor signaling pathways can deploy 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide as a pharmacological tool with a defined D3/D2 selectivity ratio of 12.6 [1]. Its intermediate selectivity profile is particularly suitable for studies requiring partial D2 receptor co-engagement, such as differentiating D3-mediated from D2-mediated effects in striatal slice electrophysiology or β-arrestin recruitment assays. The compound's selectivity window contrasts with ultra-selective D3 antagonists like NGB 2904 (ratio 222), enabling nuanced interrogation of dopamine receptor heterodimerization and functional crosstalk.

Cardiovascular Safety Screening: Use as a Defined hERG Reference Compound in Early Drug Discovery

With a quantified hERG IC50 of 794 nM [1], 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide serves as a characterized reference compound for in-house hERG liability screening panels. Its defined hERG/D3 selectivity window (ratio 31.6) allows assay development teams to calibrate automated patch clamp or fluorescence-based hERG assays against a compound with known intermediate risk, supplementing high-risk (e.g., terfenadine) and low-risk (e.g., SB-277011-A) controls in cardiac safety tiered screening strategies.

Medicinal Chemistry Hit-to-Lead Optimization: A Low-Molecular-Weight Benzamide Scaffold for D3 Antagonist Development

The low molecular weight (310.2 g/mol) and favorable ligand efficiency (LE = 0.29) of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide [1] make it an ideal starting scaffold for structure-activity relationship (SAR) exploration. Medicinal chemistry teams can systematically introduce substituents to improve D3 potency while monitoring physicochemical properties, leveraging the compound's compact size to stay within CNS drug-like space. This scaffold offers more room for molecular growth compared to larger D3 antagonists such as NGB 2904 (MW 434.4), which already approaches the upper limit for CNS drug candidates [2].

Analytical Reference Standard for Benzamide-Based D3 Ligand Detection and Quantification

3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide can be procured as a certified analytical reference standard for LC-MS/MS method development and validation in pharmacokinetic studies of benzamide-class D3 antagonists. Its distinct molecular ion ([M+H]+ at m/z 310.2), well-defined NMR spectral fingerprints available via PubChem [1], and commercial availability make it suitable as a system suitability standard or internal standard analog in bioanalytical workflows supporting preclinical D3 antagonist programs.

Quote Request

Request a Quote for 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.